molecular formula C15H12FN3S B273955 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

Cat. No. B273955
M. Wt: 285.3 g/mol
InChI Key: CRHQYOSNYSIABT-JWEBSOCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, also known as FMBAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMBAH is a hydrazone derivative of benzaldehyde and benzothiazole, and its unique chemical structure has led to extensive research on its properties.

Mechanism of Action

The mechanism of action of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone as an anticancer agent is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. This compound has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent. In vivo studies have shown that this compound exhibits low toxicity and is well tolerated by animals.

Advantages and Limitations for Lab Experiments

2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound exhibits potent antiproliferative activity against cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound may exhibit off-target effects, which could complicate its use in laboratory experiments.

Future Directions

There are several future directions for research on 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone. One potential area of study is the optimization of its anticancer activity. By understanding the mechanism of action of this compound, researchers may be able to develop more potent derivatives with improved therapeutic potential. Another area of study is the development of new materials based on this compound. This compound has unique chemical properties that may make it useful for the synthesis of materials with novel properties. Finally, the use of this compound as a reagent for the determination of metal ions could be further explored, as it may have potential applications in environmental monitoring and analytical chemistry.
In conclusion, this compound is a synthetic compound with potential applications in various fields. Its unique chemical structure has led to extensive research on its properties, particularly its potential as an anticancer agent. While its mechanism of action is not fully understood, studies have shown that it exhibits potent antiproliferative activity against cancer cells. Future research on this compound could lead to the development of new therapeutic agents, materials with novel properties, and analytical tools for environmental monitoring and analytical chemistry.

Synthesis Methods

The synthesis of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone involves the reaction of 2-fluorobenzaldehyde and 3-methyl-1,3-benzothiazol-2(3H)-hydrazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a pure product with a high yield. The synthesis of this compound is a relatively simple process, and it can be easily scaled up for large-scale production.

Scientific Research Applications

2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.

properties

Molecular Formula

C15H12FN3S

Molecular Weight

285.3 g/mol

IUPAC Name

(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine

InChI

InChI=1S/C15H12FN3S/c1-19-13-8-4-5-9-14(13)20-15(19)18-17-10-11-6-2-3-7-12(11)16/h2-10H,1H3/b17-10+,18-15-

InChI Key

CRHQYOSNYSIABT-JWEBSOCCSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=CC=C3F

SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3F

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3F

Origin of Product

United States

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